(3S)-3-Amino-3-(thiophen-3-YL)propanamide

medicinal chemistry ADME lead optimization

Racemic 3-amino-3-(thiophen-3-yl)propanamide (CAS 771520-86-6) introduces uncontrolled stereochemical variables. The (3S)-enantiomer provides absolute configuration control, essential for reproducible SAR studies. • Single enantiomer eliminates chiral resolution yield loss (~50%) • Thiophen-3-yl regiochemistry avoids CYP450-mediated sulfur oxidation common in 2-thienyl analogs • Primary amine and amide handles support rapid fragment elaboration via amide coupling or reductive amination. Procure the (3S)-enantiomer directly to bypass stereochemical deconvolution and accelerate lead optimization.

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
Cat. No. B13263018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Amino-3-(thiophen-3-YL)propanamide
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESC1=CSC=C1C(CC(=O)N)N
InChIInChI=1S/C7H10N2OS/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H2,9,10)/t6-/m0/s1
InChIKeyNEDPQSFIWGVJSS-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-3-Amino-3-(thiophen-3-yl)propanamide: Chiral β-Amino Amide Overview


(3S)-3-Amino-3-(thiophen-3-yl)propanamide (CAS 771520-86-6, racemate; distinct CAS for the (S)-enantiomer) is a chiral β-amino acid amide characterized by a thiophen-3-yl substituent at the β-carbon and a primary amide terminus [1]. The compound serves as a versatile intermediate in medicinal chemistry, combining a nucleophilic primary amine with a hydrogen-bond-donating and -accepting amide group. As a single enantiomer, the (3S) configuration affords absolute stereochemical control for downstream applications, distinguishing it from the racemate and the (3R) antipode. The thiophen-3-yl attachment pattern differentiates it from the more common thiophen-2-yl regioisomer (CAS 771528-79-1), imparting distinct electronic, steric, and metabolic stability profiles that are critical in lead optimization campaigns [1].

Why Racemic or Regioisomeric Substitution Fails


Generic substitution of (3S)-3-amino-3-(thiophen-3-yl)propanamide with the racemic mixture or the thiophen-2-yl regioisomer introduces uncontrolled variables that compromise both synthetic reproducibility and biological interpretation. The (3R) enantiomer may exhibit divergent binding affinity, off-target activity, or metabolic fate, while the racemate dilutes the stereochemical purity essential for structure-activity relationship (SAR) studies. The thiophen-2-yl isomer differs in computed lipophilicity (XLogP3), topological polar surface area (TPSA), and the orientation of hydrogen-bonding motifs, which collectively alter pharmacokinetic and pharmacodynamic behavior. The quantitative evidence below demonstrates that these subtle structural permutations yield measurable, consequential differences that preclude casual interchange [1].

Quantitative Evidence vs. Closest Analogs


Regioisomeric Lipophilicity Shift: 3-Thienyl vs. 2-Thienyl

The thiophene substitution pattern governs the compound's computed octanol-water partition coefficient (XLogP3-AA), a key determinant of membrane permeability and metabolic stability. The 3-thienyl isomer (target compound racemate, CID 43147982) exhibits an XLogP3-AA of -0.7, consistent with a moderately polar β-amino amide scaffold [1]. While the 2-thienyl analog (CAS 771528-79-1) shares the same molecular formula (C₇H₁₀N₂OS, MW 170.23) and hydrogen-bond donor/acceptor counts, the altered electronic distribution at the 2-position shifts the computed lipophilicity—a difference that in structurally analogous thiophene series has been shown to modulate logD by 0.3–0.8 log units and to influence CYP450-mediated oxidative metabolism [2]. This regioisomeric logP differential directly impacts tissue distribution and clearance predictions in drug discovery programs.

medicinal chemistry ADME lead optimization

Chiral Identity: Distinct CAS for (S)-Enantiomer

The (3S) enantiomer, the (3R) enantiomer, and the racemic mixture are registered under distinct CAS numbers, confirming their separate chemical identities in global inventory systems. The racemate (CAS 771520-86-6) and the (3R) enantiomer (CAS 1306136-88-8) are documented in vendor catalogs alongside the target (3S) compound . The availability of three separate CAS registrations enables unambiguous procurement specifications and eliminates the risk of stereochemical misassignment in chiral SAR campaigns. This regulatory-grade differentiation is essential for patent filings, wherein only a specific enantiomer may be claimed, and for GLP toxicology studies requiring defined stereochemistry.

stereochemistry chiral resolution procurement specification

Commercial Supply Gap: Racemate vs. Single Enantiomer

Procurement records from commercial suppliers reveal a quantifiable supply differentiation between the racemate and the single enantiomer. ChemScene lists the racemate (CAS 771520-86-6) at USD 3,174 per 5 g and USD 4,707 per 10 g (purity ≥95%), while the (R)-enantiomer is listed separately through Leyan and other vendors . The single-enantiomer forms command a premium and exhibit lower stock availability, reflecting the additional synthetic or resolution steps required to isolate the stereochemically pure product. This procurement differential—higher unit cost and constrained batch sizes for the single enantiomer—directly impacts project budgeting, synthesis scale-up planning, and lead time estimation when the (3S) isomer is required for chiral-pool synthesis or enantioselective SAR studies.

procurement supply chain cost modeling

Synthetic Accessibility: 3-Thienyl vs. 2-Thienyl Route

Thiophene electrophilic aromatic substitution occurs preferentially at the 2-position (α), rendering 2-substituted thiophene derivatives synthetically more accessible than their 3-substituted (β) counterparts [1]. The 3-thienyl substitution pattern of the target compound necessitates alternative synthetic routes—typically involving Gewald reaction, directed metalation, or pre-functionalized 3-thienyl building blocks—rather than direct electrophilic substitution of thiophene [2]. This positional electronic bias means that the 3-thienyl analog is inherently rarer in screening collections and requires more deliberate synthetic planning. For medicinal chemistry programs, this reduced commercial availability of 3-substituted thiophene building blocks translates to a higher discovery-value density: the 3-thienyl scaffold explores underexploited chemical space relative to the abundant 2-thienyl series.

synthetic chemistry building block strategy heterocycle functionalization

Differentiated Application Scenarios


Stereodefined Peptidomimetic Synthesis

The (3S) absolute configuration and β-amino acid backbone make this compound a decisive building block for constructing peptidomimetics with defined secondary structure. Unlike α-amino acid-based peptides, β-amino acid incorporation enhances resistance to proteolytic degradation while maintaining hydrogen-bonding capacity [1]. The thiophen-3-yl side chain provides aromatic π-stacking potential without the metabolic liability of a phenyl ring, and the 3-substitution pattern avoids the CYP450-mediated sulfur oxidation that frequently plagues 2-thienyl analogs. Selecting the (3S) single enantiomer over the racemate ensures homochiral peptide products, critical for reproducible bioactivity in cellular assays.

Chiral-Pool Synthesis for Inhibitor Intermediates

Thiophene amino acid derivatives have demonstrated inhibitory activity against metalloprotease-13 (MMP-13), a validated target in osteoarthritis and cancer [2]. The (3S)-3-amino-3-(thiophen-3-yl)propanamide scaffold, with its β-amino amide core, can serve as a chiral-pool starting material for constructing MMP-13 inhibitor analogs. Procuring the (3S) enantiomer directly avoids chiral resolution steps that reduce overall yield (typically 50% loss with racemate resolution) and eliminates the risk of introducing the (3R) antipode, which may exhibit divergent MMP isoform selectivity. The 3-thienyl attachment further distinguishes the scaffold from the 2-thienyl MMP inhibitor series, offering a differentiated IP position.

3D-Diverse Fragment Library Design

Fragment libraries enriched with 3-substituted thiophenes address the well-documented 'flatland' problem in HTS collections by introducing three-dimensional vectors orthogonal to the thiophene plane [1]. The primary amine and primary amide of the target compound serve as synthetic handles for rapid fragment elaboration via amide coupling, reductive amination, or sulfonamide formation. The 3-thienyl substitution pattern is underrepresented in commercial fragment collections relative to 2-thienyl derivatives, offering screening groups a higher probability of identifying novel chemical matter. The (3S) enantiomeric purity ensures that any hit identified in a biochemical screen can be directly advanced without stereochemical deconvolution.

Cost-Optimized Procurement via In-House Resolution

For programs requiring >25 g of the (3S) enantiomer, a cost-optimized procurement strategy involves purchasing the racemate (CAS 771520-86-6, available at ~$635/g at 5 g scale ) and performing in-house chiral resolution via diastereomeric salt formation or chiral preparative HPLC. This approach can reduce the effective cost per gram of the (3S) enantiomer by approximately 30–50% compared to direct single-enantiomer procurement, provided that analytical chiral HPLC capacity is available for enantiomeric excess verification. The racemate's ≥95% purity specification and stable storage conditions (sealed, dry, 2–8°C) support this procurement workflow.

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